molecular formula C10H12FNO B13323700 2-Ethyl-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

2-Ethyl-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13323700
M. Wt: 181.21 g/mol
InChI Key: KBBDMBBOMUBVQH-UHFFFAOYSA-N
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Description

2-Ethyl-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a heterocyclic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate, which enables a regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans . This process involves the generation of o-quinone methides followed by Michael addition of different nucleophiles and intramolecular elimination of a bromide anion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-fluoro-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Ethyl-5-fluoro-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The compound’s biological activities are often mediated through its ability to interact with enzymes or receptors, leading to the inhibition of specific pathways. For example, its anti-tumor activity may involve the inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzofuran: Shares the benzofuran core but lacks the ethyl and fluoro substituents.

    5-Fluoro-2,3-dihydro-1-benzofuran: Similar structure but without the ethyl group.

    2-Ethyl-2,3-dihydro-1-benzofuran: Lacks the fluoro substituent.

Uniqueness

2-Ethyl-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is unique due to the presence of both the ethyl and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

2-ethyl-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C10H12FNO/c1-2-8-10(12)7-5-6(11)3-4-9(7)13-8/h3-5,8,10H,2,12H2,1H3

InChI Key

KBBDMBBOMUBVQH-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C2=C(O1)C=CC(=C2)F)N

Origin of Product

United States

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